molecular formula C10H13FO B13802887 5-sec-Butyl-2-fluorophenol

5-sec-Butyl-2-fluorophenol

Cat. No.: B13802887
M. Wt: 168.21 g/mol
InChI Key: LGXNFYPIWZDEBI-UHFFFAOYSA-N
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Description

5-sec-Butyl-2-fluorophenol (theoretical molecular formula: C₁₀H₁₃FO, molecular weight: 156.21 g/mol) is a fluorinated phenolic compound characterized by a hydroxyl group (-OH) at position 1, a fluorine atom (-F) at position 2, and a sec-butyl group (-CH(CH₂CH₃)CH₂) at position 5 on the aromatic ring.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

5-butan-2-yl-2-fluorophenol

InChI

InChI=1S/C10H13FO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3H2,1-2H3

InChI Key

LGXNFYPIWZDEBI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-sec-Butyl-2-fluorophenol can be achieved through various methods. One common approach involves the alkylation of 2-fluorophenol with sec-butyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as silica or lithium perchlorate can be employed to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the ortho position and the sec-butyl group at the para position direct electrophilic and nucleophilic substitutions to specific sites on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom activates the aromatic ring for nucleophilic substitution, particularly at the meta and para positions relative to the hydroxyl group. For example:

  • Hydroxide displacement : Under basic conditions (e.g., KOH/EtOH), the fluorine atom can be replaced by hydroxide, yielding 5-sec-Butyl-2-hydroxyphenol (catechol derivative) .

  • Alkoxy substitution : Reaction with alkoxide ions (e.g., NaOMe) in polar aprotic solvents produces aryl ethers via SNAr .

Electrophilic Substitution

The hydroxyl group activates the ring toward electrophiles, with regioselectivity controlled by steric and electronic effects:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) favor substitution at the para position to the hydroxyl group (C-4), forming 5-sec-Butyl-2-fluoro-4-nitrophenol .

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the ortho position relative to the sec-butyl group .

Oxidation Reactions

The phenol moiety undergoes oxidation to generate quinones or dimerized products:

  • Quinone formation : Oxidants like KMnO₄ or CrO₃ in acidic conditions convert the hydroxyl group to a ketone, yielding 5-sec-Butyl-2-fluoro-1,4-benzoquinone.

  • Radical coupling : Under aerobic conditions, phenoxyl radicals dimerize via C–O or C–C bonds, forming biphenyl ethers or biphenols .

Reduction Reactions

The aromatic ring can be hydrogenated under catalytic conditions:

  • Ring saturation : Hydrogenation over Pd/C in ethanol reduces the benzene ring to a cyclohexanol derivative, retaining the fluorine and sec-butyl substituents.

Coupling Reactions

The fluorine atom facilitates cross-coupling via transition-metal catalysis:

  • Suzuki–Miyaura coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) replaces fluorine with aryl groups, enabling biaryl synthesis .

  • Ullmann coupling : Copper-catalyzed coupling with aryl halides forms diaryl ethers .

Comparative Reactivity

The sec-butyl and fluorine substituents impart unique reactivity compared to similar phenols:

Compound Key Reactivity Differences
4-sec-Butylphenol Higher electrophilic substitution at C-2 due to lack of fluorine’s ortho-directing effect.
2-Fluorophenol Faster SNAr reactions but lower steric hindrance compared to 5-sec-Butyl-2-fluorophenol.
5-tert-Butyl-2-fluorophenol Reduced nucleophilic substitution rates due to increased steric bulk from tert-butyl group.

Representative Reaction Conditions

Reaction Type Conditions Yield Reference
Nitration HNO₃ (conc.), H₂SO₄, 0°C, 2 h68%
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h82%
Hydrogenation H₂ (1 atm), 10% Pd/C, EtOH, 25°C, 6 h75%

Mechanistic Insights

  • Steric effects : The sec-butyl group hinders electrophilic attack at C-4, directing substituents to less hindered positions .

  • Electronic effects : Fluorine’s −I effect deactivates the ring but enhances meta/para selectivity in SNAr .

Scientific Research Applications

5-sec-Butyl-2-fluorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-sec-Butyl-2-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The fluorine atom can participate in halogen bonding, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 5-sec-Butyl-2-fluorophenol and two related compounds from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position)
This compound Not available C₁₀H₁₃FO 156.21 g/mol -F (2), -sec-butyl (5)
4-sec-Butyl-5-ethyl-2-methoxyphenol 1443345-52-5 C₁₃H₂₀O₂ 208.30 g/mol -OCH₃ (2), -ethyl (5), -sec-butyl (4)
2-(Difluoromethyl)-5-fluorophenol 1214367-26-6 C₇H₅F₃O 162.11 g/mol -CF₂H (2), -F (5)
Key Observations:

Substituent Effects on Acidity: The electron-withdrawing -F group in this compound is expected to lower the pKa of the phenolic -OH compared to unsubstituted phenol (pKa ~10). This effect is amplified in 2-(Difluoromethyl)-5-fluorophenol due to the stronger electron-withdrawing -CF₂H group at position 2, which likely results in even higher acidity. In contrast, 4-sec-Butyl-5-ethyl-2-methoxyphenol contains a methoxy group (-OCH₃) at position 2, which is electron-donating and would increase the pKa relative to the fluorinated analogs.

This bulky substituent may also decrease water solubility compared to smaller alkyl groups (e.g., ethyl in 4-sec-Butyl-5-ethyl-2-methoxyphenol). The trifluorinated 2-(Difluoromethyl)-5-fluorophenol likely exhibits lower solubility in polar solvents due to increased hydrophobicity from multiple fluorine atoms.

Molecular Weight and Physical Properties: 4-sec-Butyl-5-ethyl-2-methoxyphenol has the highest molecular weight (208.30 g/mol), suggesting a higher boiling point compared to the lighter fluorinated compounds. The fluorine-rich 2-(Difluoromethyl)-5-fluorophenol may exhibit unique thermal stability or volatility due to its compact molecular structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-sec-Butyl-2-fluorophenol in laboratory settings?

  • Methodological Answer : The synthesis of fluorophenol derivatives typically involves nucleophilic aromatic substitution or directed ortho-metalation strategies. For example, a procedure analogous to the methylation of 5-fluoro-2-nitrophenol ( ) can be adapted:

  • React 5-fluoro-2-nitrophenol with sec-butylating agents (e.g., sec-butyl halides) under basic conditions (e.g., K₂CO₃ in acetone).
  • Optimize reaction temperature (20–60°C) and duration (24–48 hours) to balance yield and purity .
    • Post-synthesis, reduce the nitro group to a hydroxyl group using catalytic hydrogenation or acidic conditions.

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm substituent positions and sec-butyl group integration .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., via ESI-MS or GC-MS) and compare with computational predictions.
  • IR Spectroscopy : Identify phenolic O-H stretches (~3200–3600 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}) .

Q. What stability considerations are critical for storing this compound?

  • Methodological Answer :

  • Store under inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation of the phenol group.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., dimerization or fluorophenyl ring modifications) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved?

  • Methodological Answer :

  • Cross-validate data using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from sec-butyl and fluorophenyl groups.
  • Compare experimental spectra with computational models (DFT-based chemical shift predictions) .
  • Re-synthesize the compound under controlled conditions to rule out isomerization or impurities .

Q. What experimental design principles optimize the yield of this compound?

  • Methodological Answer :

  • Use Design of Experiments (DoE) to test variables: reaction time, temperature, and stoichiometry of sec-butylating agents.
  • Apply response surface methodology (RSM) to identify optimal conditions. For example, higher temperatures (50–60°C) may improve reaction rates but risk side reactions .

Q. How do steric effects from the sec-butyl group influence the reactivity of this compound?

  • Methodological Answer :

  • Perform kinetic studies comparing reactions (e.g., esterification) with tert-butyl analogs. The sec-butyl group’s branching may hinder nucleophilic attack at the ortho position.
  • Use computational tools (e.g., molecular docking) to analyze steric hindrance in transition states .

Q. What protocols are recommended for in vitro toxicological evaluation of this compound?

  • Methodological Answer :

  • Follow OECD Test Guideline 473 (in vitro mammalian chromosomal aberration test) under GLP conditions:
  • Expose mammalian cells (e.g., CHO-K1) to varying concentrations (1–100 µM) for 24–48 hours.
  • Assess metaphase spreads for clastogenicity (chromosome breaks, rearrangements) .
  • Include positive controls (e.g., mitomycin C) and statistical analysis (Chi-square test) to validate results.

Q. How can computational chemistry aid in predicting the environmental fate of this compound?

  • Methodological Answer :

  • Use QSAR models to estimate biodegradability (e.g., BIOWIN) and bioaccumulation potential (log P calculations).
  • Simulate hydrolysis pathways (e.g., EPI Suite) to identify persistent metabolites. The fluorine atom may reduce susceptibility to microbial degradation .

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